MBDB (hydrochloride) MBDB (hydrochloride) A certified solution standard suitable for use in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research. MBDB is an illicit drug structurally related to MDMA, with similar effects including euphoria and mild stimulation.
MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the a-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 128767-12-4
VCID: VC21234653
InChI: InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H
SMILES: CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

MBDB (hydrochloride)

CAS No.: 128767-12-4

Cat. No.: VC21234653

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

MBDB (hydrochloride) - 128767-12-4

Specification

Description A certified solution standard suitable for use in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research. MBDB is an illicit drug structurally related to MDMA, with similar effects including euphoria and mild stimulation.
MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the a-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
CAS No. 128767-12-4
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H
Standard InChI Key LFXXIXAVEJVYGY-UHFFFAOYSA-N
SMILES CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Canonical SMILES CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl

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